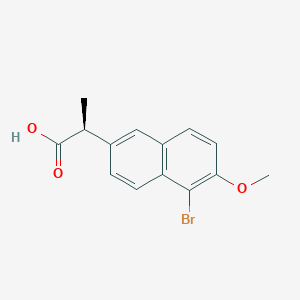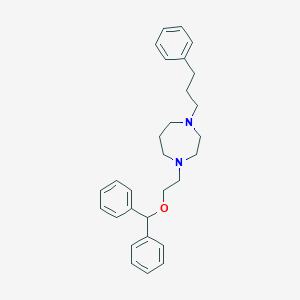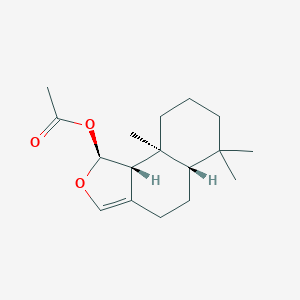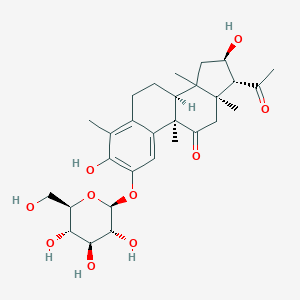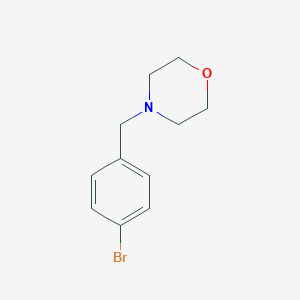![molecular formula C51H79O11P B139498 [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate CAS No. 133640-28-5](/img/structure/B139498.png)
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate, also known as HOP-22 or hexadecyl 2-(3-(4-methoxyphenyl)-2-oxo-7-phosphonoxy-4-chromenyl)acetate, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to have several potential applications in scientific research. One of the main areas of interest is in the study of bone metabolism. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been found to inhibit osteoclast differentiation and bone resorption, suggesting that it may have therapeutic potential for the treatment of bone-related diseases such as osteoporosis.
Another area of interest is in the study of cancer. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. It does this by inducing cell cycle arrest and apoptosis, making it a potential candidate for the development of anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is not fully understood, but it is thought to involve the inhibition of several key signaling pathways. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also inhibits the activation of MAPKs, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-osteoclast effects, it has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-α and IL-6, and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate in lab experiments is its potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is its solubility. It is a hydrophobic compound, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate. One area of interest is in the development of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate analogs that may have improved solubility and potency. Another area of interest is in the study of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate in animal models, to further explore its potential therapeutic applications. Additionally, the mechanisms of action of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate are not fully understood, and further research is needed to elucidate these mechanisms and identify potential targets for drug development.
Métodos De Síntesis
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is a synthetic compound that can be prepared through a multi-step process. The first step involves the synthesis of 3-(4-methoxyphenyl)-2-oxo-7-phosphonoxy-4-chromenyl)acetic acid, which is then activated with N,N'-carbonyldiimidazole (CDI) to form the corresponding imidazolide. The imidazolide is then coupled with hexadecanol in the presence of triethylamine to form [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate.
Propiedades
Número CAS |
133640-28-5 |
|---|---|
Nombre del producto |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate |
Fórmula molecular |
C51H79O11P |
Peso molecular |
899.1 g/mol |
Nombre IUPAC |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C51H79O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-49(52)58-40-46(60-50(53)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)41-59-63(55,56)62-45-37-34-43-38-47(51(54)61-48(43)39-45)42-32-35-44(57-3)36-33-42/h32-39,46H,4-31,40-41H2,1-3H3,(H,55,56)/t46-/m1/s1 |
Clave InChI |
QJSUPSSECDJUED-YACUFSJGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
1,2-dipalmitoyl-alpha-phosphatidyl-3-(4-methoxyphenyl)umbelliferone DPPU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)


